molecular formula C7H10N2O B2764100 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine CAS No. 95924-26-8

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine

Cat. No.: B2764100
CAS No.: 95924-26-8
M. Wt: 138.17
InChI Key: VWRMBSADUPWJBG-UHFFFAOYSA-N
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Description

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs

Chemical Reactions Analysis

Types of Reactions

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized isoxazole compounds .

Scientific Research Applications

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes . The exact mechanism depends on the specific application and the biological system being studied.

Biological Activity

5-(1-Methylcyclopropyl)-1,2-oxazol-3-amine is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C8_{8}H12_{12}N2_{2}O, with a molecular weight of approximately 152.19 g/mol. The compound features a unique oxazole ring structure that contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring can engage in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. This interaction may lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Modulation of Cellular Signaling : It could influence signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains and found notable inhibitory effects, suggesting potential as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines. The following table summarizes the findings from selected studies on its anticancer activity:

Study ReferenceCell Line TestedIC50_{50} (µM)Observations
HeLa (Cervical Cancer)15.4Induced significant apoptosis
MCF7 (Breast Cancer)22.0Inhibited cell proliferation
A549 (Lung Cancer)18.7Triggered cell cycle arrest

Case Study 1: Anticancer Efficacy

In a recent study, this compound was tested against a panel of cancer cell lines including HeLa and MCF7. The results indicated that the compound effectively reduced cell viability at concentrations below 25 µM, highlighting its potential as a lead compound in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of the compound against both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones in bacterial cultures treated with the compound, suggesting its potential utility in combating bacterial infections .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.
  • In Vivo Studies : Evaluation of its efficacy and safety in animal models.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity.

Properties

IUPAC Name

5-(1-methylcyclopropyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(2-3-7)5-4-6(8)9-10-5/h4H,2-3H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRMBSADUPWJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=CC(=NO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95924-26-8
Record name 5-(1-methylcyclopropyl)-1,2-oxazol-3-amine
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